REACTION_SMILES
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[Al+3:16].[CH2:21]1[O:22][CH2:23][CH2:24][CH2:25]1.[H-:15].[H-:18].[H-:19].[H-:20].[Li+:17].[N:1]#[N:2].[NH:3]1[C:4](=[O:14])[CH2:5][CH2:6][CH2:7][c:8]2[c:9]1[cH:10][cH:11][cH:12][cH:13]2>>[NH:3]1[CH2:4][CH2:5][CH2:6][CH2:7][c:8]2[c:9]1[cH:10][cH:11][cH:12][cH:13]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCCc2ccccc2N1
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Name
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Type
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product
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Smiles
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c1ccc2c(c1)CCCCN2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |